molecular formula C26H28N4O2 B1661397 N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)ethanediamide CAS No. 903324-12-9

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)ethanediamide

Cat. No.: B1661397
CAS No.: 903324-12-9
M. Wt: 428.5
InChI Key: AAXSZEGPMGHIOX-UHFFFAOYSA-N
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Description

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)ethanediamide is a useful research compound. Its molecular formula is C26H28N4O2 and its molecular weight is 428.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The androgen receptor is most important in the biology of diseases like prostate cancer.

Mode of Action

This compound acts as an androgen receptor antagonist . It binds to the androgen receptor and inhibits its action, which can lead to a decrease in the effect of androgens like testosterone and dihydrotestosterone. By doing so, it can help to slow the growth of prostate cancer cells that require androgens to grow.

Biochemical Pathways

The compound’s interaction with the androgen receptor can affect several downstream pathways, including the prostate-specific antigen (PSA) pathway . By inhibiting the androgen receptor, the compound can decrease the production of PSA, a protein produced by cells of the prostate gland. Elevated levels of PSA can indicate the presence of prostate cancer.

Pharmacokinetics

They are metabolized in the liver and excreted in the urine and feces .

Result of Action

The compound effectively suppresses the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express the androgen receptor . This includes cell lines like LNCaP, C4-2, and CWR22rv .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-18-7-5-8-19(2)24(18)29-26(32)25(31)28-16-23(21-11-6-13-27-15-21)30-14-12-20-9-3-4-10-22(20)17-30/h3-11,13,15,23H,12,14,16-17H2,1-2H3,(H,28,31)(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXSZEGPMGHIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701114817
Record name N1-[2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-(3-pyridinyl)ethyl]-N2-(2,6-dimethylphenyl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701114817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903324-12-9
Record name N1-[2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-(3-pyridinyl)ethyl]-N2-(2,6-dimethylphenyl)ethanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903324-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-[2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-(3-pyridinyl)ethyl]-N2-(2,6-dimethylphenyl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701114817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)ethanediamide
Reactant of Route 2
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)ethanediamide
Reactant of Route 3
Reactant of Route 3
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)ethanediamide
Reactant of Route 4
Reactant of Route 4
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)ethanediamide
Reactant of Route 5
Reactant of Route 5
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)ethanediamide
Reactant of Route 6
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)ethanediamide

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